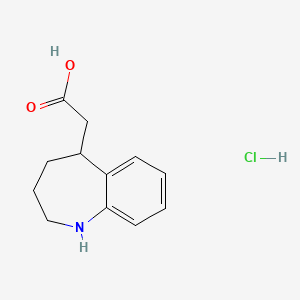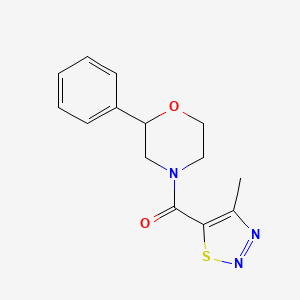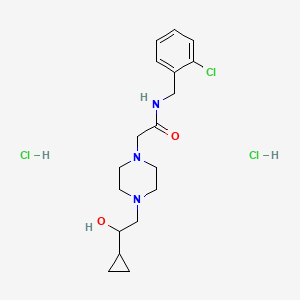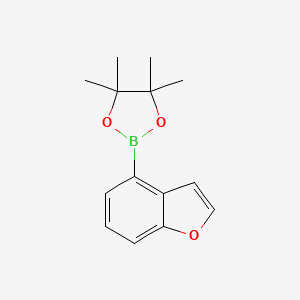
5-(3-Chloropropyl)-3-ethyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a chloropropyl group are often used in the synthesis of various pharmaceuticals and other organic compounds . The oxazole ring, a five-membered ring containing one oxygen atom and one nitrogen atom, is a component of many pharmaceuticals and dyes .
Synthesis Analysis
While specific synthesis methods for “5-(3-Chloropropyl)-3-ethyl-1,2-oxazole” are not available, chloropropyl groups can be introduced into molecules through nucleophilic substitution reactions . Oxazole rings can be synthesized through cyclodehydration of certain amides .Molecular Structure Analysis
The molecular structure of a compound like “5-(3-Chloropropyl)-3-ethyl-1,2-oxazole” would likely include a five-membered oxazole ring substituted at the 5-position with a 3-chloropropyl group and at the 3-position with an ethyl group .Chemical Reactions Analysis
Chloropropyl groups can participate in nucleophilic substitution reactions, and oxazole rings can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chloropropyl group might increase the compound’s reactivity, and the oxazole ring might contribute to the compound’s aromaticity .Scientific Research Applications
Synthesis and Structural Studies
Compounds with structural similarities to "5-(3-Chloropropyl)-3-ethyl-1,2-oxazole" have been synthesized and characterized using advanced spectroscopic techniques. For example, Şahin et al. (2014) investigated the synthesis, spectroscopic, and structural studies of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds, demonstrating the utility of X-ray diffraction, IR, 1H NMR, and 13C NMR in elucidating their structures. These studies are crucial for understanding the molecular geometry, bonding, and potential reactivity of such compounds (Şahin et al., 2014).
Anticancer and Antimicrobial Applications
Novel derivatives of oxazole and triazole have been evaluated for their potential anticancer and antimicrobial activities. Kattimani et al. (2013) synthesized a series of new 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one derivatives and tested their in vitro anticancerous action against NCI-60 Human Tumor Cell Lines. This research highlights the potential of oxazole derivatives in developing new therapeutic agents (Kattimani et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-chloropropyl)-3-ethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-2-7-6-8(11-10-7)4-3-5-9/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSJOEBLAVHTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropyl)-3-ethyl-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2994651.png)



![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2994659.png)


![3-[6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2994663.png)




![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2994670.png)